N-(3-methoxybenzyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide
Description
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Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-2-[[7-oxo-8-(thiophen-2-ylmethyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl]sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O3S3/c1-30-15-5-2-4-14(10-15)11-23-18(28)13-33-22-25-24-21-26(12-16-6-3-8-31-16)20(29)19-17(27(21)22)7-9-32-19/h2-10H,11-13H2,1H3,(H,23,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAEVNTVJEKTEMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)CSC2=NN=C3N2C4=C(C(=O)N3CC5=CC=CS5)SC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O3S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-methoxybenzyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes available research on its biological activity, focusing on its pharmacological properties and mechanisms of action.
Chemical Structure
The compound features a thieno[2,3-e][1,2,4]triazolo-pyrimidine core structure, which is known for its diverse biological activities. The presence of the methoxybenzyl group and thiol moiety enhances its interaction with biological targets.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities including:
- Antitumor Activity : Compounds based on thieno[2,3-e][1,2,4]triazolo-pyrimidine frameworks have shown significant cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : Several derivatives demonstrate selective antibacterial activity against Gram-positive and Gram-negative bacteria.
- Enzyme Inhibition : Some derivatives act as inhibitors of key enzymes such as acetylcholinesterase.
Antitumor Activity
A study evaluated the antitumor potential of thieno[2,3-e][1,2,4]triazolo-pyrimidine derivatives against the MDA-MB-231 breast cancer cell line. The IC50 value for this compound was found to be comparable to standard chemotherapeutic agents like paclitaxel (PTX), with values around 27.6 μM for the compound and 29.3 μM for PTX .
Antimicrobial Activity
The compound exhibits notable antimicrobial properties. For instance:
- Gram-positive bacteria : It has shown effectiveness against strains such as Staphylococcus aureus and Enterococcus faecalis with minimum inhibitory concentrations (MIC) ranging from 8 μM to 32 μM depending on the structural modifications .
- Gram-negative bacteria : Similar thieno derivatives have demonstrated activity against Escherichia coli and Klebsiella pneumoniae, indicating a broad spectrum of antimicrobial activity .
The biological activity of this compound can be attributed to:
- Inhibition of Enzymatic Activity : Compounds in this class often inhibit enzymes critical for cancer cell proliferation and bacterial survival.
- Cell Cycle Arrest : Studies suggest that these compounds may induce apoptosis in cancer cells by disrupting the cell cycle.
- Interaction with DNA : Some derivatives are believed to intercalate with DNA or inhibit topoisomerases.
Case Studies
Several case studies highlight the efficacy of similar compounds:
- A series of thieno derivatives were synthesized and tested against multiple cancer cell lines; results indicated significant cytotoxicity .
- Antibacterial studies showed that modifications in the methoxy group significantly influenced the antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Scientific Research Applications
The compound exhibits a range of biological activities that underline its potential as a therapeutic agent. These include:
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties against various bacterial strains. The mechanism may involve the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.
- Anticancer Properties : Research indicates that the compound could induce apoptosis in cancer cell lines. It is hypothesized that it may modulate signaling pathways involved in cell proliferation and survival.
- Anti-inflammatory Effects : The compound may also demonstrate anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediating immune responses.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of N-(3-methoxybenzyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide against Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 15.62 µg/mL, suggesting potential as a broad-spectrum antibacterial agent.
Case Study 2: Anticancer Activity
In vitro assays demonstrated that the compound induced apoptosis in HepG2 liver cancer cells. The IC50 values indicated effective cytotoxicity at low concentrations. Mechanistic studies revealed upregulation of p53 and downregulation of anti-apoptotic proteins such as Bcl-2.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine | Thiazole and pyrimidine rings | Antimicrobial |
| 7-Methylthiazolo[3,2-a]pyrimidin | Similar ring structure | Anti-inflammatory |
| 3-Oxo-cyclopentapyridazine derivative | Cyclopentapyridazine moiety | Anticancer |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
